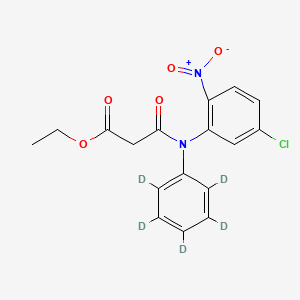

5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester

Description

Properties

IUPAC Name |

ethyl 3-(5-chloro-2-nitro-N-(2,3,4,5,6-pentadeuteriophenyl)anilino)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O5/c1-2-25-17(22)11-16(21)19(13-6-4-3-5-7-13)15-10-12(18)8-9-14(15)20(23)24/h3-10H,2,11H2,1H3/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYOWWCGEBQSKY-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)N(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C(=O)CC(=O)OCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747341 | |

| Record name | Ethyl 3-{(5-chloro-2-nitrophenyl)[(~2~H_5_)phenyl]amino}-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129973-74-6 | |

| Record name | Propanoic acid, 3-[(5-chloro-2-nitrophenyl)phenyl-d5-amino]-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129973-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-{(5-chloro-2-nitrophenyl)[(~2~H_5_)phenyl]amino}-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Chloro-2’-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester typically involves the reaction of 5-chloro-2-nitroaniline with ethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl malonate attacks the electrophilic carbon of the 5-chloro-2-nitroaniline .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-2’-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

Reduction: 5’-Amino-2’-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5’-Chloro-2’-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester is used in various scientific research applications, including:

Neurology: Studying pain and inflammation mechanisms.

Pharmacology: Investigating potential therapeutic effects for neurological disorders such as Alzheimer’s, Parkinson’s, and epilepsy.

Chemistry: Serving as a reagent in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5’-Chloro-2’-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester involves its interaction with specific molecular targets in the nervous system. It is believed to modulate neurotransmitter receptors, particularly GABA receptors, which play a crucial role in pain perception and inflammation . The compound’s effects are mediated through the inhibition of neurotransmitter release and modulation of receptor activity .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 129973-74-6 .

- Molecular Formula : C₁₇H₁₄D₅ClN₂O₅ (deuterated ethyl ester derivative).

- Structure : Features a deuterated ethyl ester group (-COOCH₂CD₃), a malonanilic acid backbone, and substituents including a 5-chloro-2-nitrophenyl group and an N-phenyl moiety.

Comparison with Structurally Similar Compounds

Non-Deuterated Analog: 5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid Ethyl Ester

- CAS Number : 22316-45-6 .

- Molecular Formula: C₁₇H₁₅ClN₂O₅ (non-deuterated).

- Key Differences: Lacks deuterium atoms, reducing its utility as an internal standard in isotopic labeling studies. Used as an intermediate in synthesizing non-deuterated benzodiazepines and as an impurity reference in Aciclovir production . Lower cost ($1.00 per unit in bulk, TRC catalog) compared to its deuterated counterpart .

Chloro-Nitrodiphenylamine Derivatives

5-Chloro-2-nitrodiphenylamine-d5 (CAS 129973-73-5)

- Structure : Shares the 5-chloro-2-nitrophenyl group but replaces the malonanilic acid ethyl ester with a diphenylamine backbone.

- Applications : Deuterated form used in environmental monitoring of nitroaromatic pollutants .

- Stability: Less hygroscopic compared to the non-deuterated version (CAS 25781-92-4), which requires desiccated storage .

5-Chloro-2-nitroaniline (CAS 1635-61-6)

- Structure : Lacks the ester and phenyl groups, featuring a simpler nitroaniline scaffold.

- Hazards : Classified as hazardous due to nitro group reactivity; requires specialized handling .

Ethyl 2-(5-Chloro-2-Nitrophenyl)-2-Cyanoacetate (CAS 916156-50-8)

- Structure: Replaces the malonanilic acid moiety with a cyanoacetate group.

- Reactivity: The cyano group enhances electrophilicity, making it suitable for nucleophilic substitution reactions in heterocyclic synthesis .

- Applications : Intermediate in agrochemical and pharmaceutical synthesis, distinct from benzodiazepine-focused uses of the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Biological Activity

5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester (CAS No. 129973-74-6) is a deuterium-labeled derivative of malonanilic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and neuroscience. This compound is structurally characterized by the presence of a chloro and nitro group, which may influence its interaction with biological targets.

- Molecular Formula : C17H10D5ClN2O5

- Molecular Weight : 367.8 g/mol

- InChI Key : ZRYOWWCGEBQSKY-DKFMXDSJSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-nitroaniline with ethyl malonate in the presence of sodium ethoxide. The reaction proceeds through nucleophilic substitution, yielding high-purity products suitable for biological studies.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Research indicates that it may modulate GABA (gamma-aminobutyric acid) receptors, which are critical in regulating neuronal excitability and are involved in various neurological conditions such as anxiety, epilepsy, and pain perception .

Pharmacological Applications

- Neurological Disorders : Studies suggest that this compound could have therapeutic potential in treating disorders like Alzheimer's, Parkinson's disease, and epilepsy due to its ability to influence neurotransmitter dynamics .

- Pain and Inflammation : The compound has been investigated for its role in pain modulation and inflammation reduction, making it a candidate for developing analgesics .

Study on GABA Modulation

A study demonstrated that compounds similar to this compound exhibit significant effects on GABA receptor activity. The results indicated enhanced GABAergic transmission, leading to reduced neuronal excitability, which could be beneficial for managing conditions characterized by hyperactivity of neuronal circuits .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its ethyl ester form, which enhances lipid solubility. This property is crucial for achieving adequate bioavailability when administered systemically .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid Ethyl Ester | Similar | Moderate GABA modulation |

| 5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid-13C6 Ethyl Ester | Similar | Used for metabolic studies |

| 5-Amino-2'-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester | Reduced activity | Less effective in GABA modulation |

Q & A

Q. What is the significance of the deuterium (d5) labeling in 5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester, and how does it impact analytical methodologies?

The deuterium labeling (d5) replaces five hydrogen atoms with deuterium isotopes, enabling precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. This isotopic substitution minimizes signal interference from endogenous compounds, improving quantification accuracy in pharmacokinetic or metabolic studies . For example, in MS, the mass shift caused by deuterium allows differentiation between labeled and unlabeled species, facilitating metabolite identification in complex biological matrices.

Q. What synthetic strategies are commonly employed to introduce the nitro and chloro substituents in aromatic systems like this compound?

The nitro group is typically introduced via nitration using nitric acid or mixed acid systems (HNO₃/H₂SO₄), while chlorination may involve electrophilic substitution with Cl₂/FeCl₃ or nucleophilic aromatic substitution under catalytic conditions. The positioning of substituents (ortho/para) is controlled by directing effects of existing functional groups and reaction conditions (e.g., temperature, solvent polarity) . For instance, the nitro group at the 2'-position likely acts as a meta-director during subsequent chlorination.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- NMR : Analyze deuterium-induced peak splitting in -NMR and isotopic patterns in -NMR. The ethyl ester group typically shows a triplet (~1.3 ppm) for CH₃ and a quartet (~4.2 ppm) for CH₂ .

- MS : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic distribution. The d5 label creates a +5 Da shift compared to the non-deuterated analog .

- IR : Identify ester carbonyl (~1740 cm⁻¹), nitro (~1520 cm⁻¹), and aromatic C-Cl (~700 cm⁻¹) stretches .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound, particularly regarding nitro group conformation?

Single-crystal X-ray diffraction with SHELXL refinement can determine bond lengths, angles, and torsion angles, clarifying whether the nitro group adopts a coplanar or twisted conformation relative to the aromatic ring. Computational methods (DFT, molecular dynamics) further predict electronic effects (e.g., resonance stabilization) and steric interactions influencing reactivity. For example, non-coplanar nitro groups may reduce conjugation, altering electrophilic substitution sites .

Q. What experimental design considerations are critical when using this compound as a synthetic intermediate in medicinal chemistry?

- Reactivity : The nitro group can be reduced to an amine for further functionalization (e.g., amide coupling), while the chloro substituent may participate in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Stability : Monitor decomposition under light or acidic conditions; ester groups may hydrolyze, requiring anhydrous solvents or low-temperature storage .

- Isotope Effects : Deuterium labeling may alter reaction kinetics (kinetic isotope effect) or regioselectivity, necessitating optimization of catalysts (e.g., Pd/C for hydrogenation) .

Q. How should researchers address contradictions in spectroscopic data, such as unexpected splitting patterns in NMR?

- Deuterium Exchange : Confirm absence of labile protons (e.g., -OH, -NH) that may exchange with deuterated solvents, causing signal broadening.

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., restricted rotation around the anilide bond) .

- Impurity Profiling : Cross-validate with LC-MS to rule out byproducts from incomplete deuteration or side reactions .

Q. What strategies optimize the yield of deuterated analogs during synthesis, and how do reaction conditions influence isotopic purity?

- Deuterium Source : Use deuterated reagents (e.g., D₂O, CD₃OD) in key steps to maximize isotopic incorporation.

- Catalyst Selection : Homogeneous catalysts (e.g., Pd(dba)₂) may improve selectivity over heterogeneous alternatives.

- Purification : Employ preparative HPLC or column chromatography with deuterated solvents to maintain isotopic integrity .

Methodological Guidance Tables

Q. Table 1: Key Spectral Signatures for Structural Confirmation

| Technique | Key Peaks/Patterns | Significance |

|---|---|---|

| -NMR | δ 1.3 (t, CH₃), δ 4.2 (q, CH₂) | Ethyl ester confirmation |

| HRMS | [M+H]⁺ at m/z 385.0521 (+5 Da shift) | Deuterium incorporation verification |

| IR | 1740 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) | Functional group identification |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C | Minimizes ester hydrolysis |

| Solvent | Anhydrous DMF or THF | Enhances nitro group stability |

| Catalyst | Pd/C (10 wt%) | Improves deuteration efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.